4-Aminopiperidine is a reactant used in the synthesis of various inhibitors such as Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, and orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation .
A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .
The molecular formula of 4-Aminopiperidine is C5H10NNH2. It has a CAS Number of 13035-19-3 and a molecular weight of 100.16 .
4-Aminopiperidine is a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .
4-Aminopiperidine is a solid compound. It has a refractive index of n20/D 1.4910 (lit.) and a density of 0.945 g/mL at 25 °C (lit.) .
This compound can be synthesized from various precursors, notably 4-nitropiperidine and 4-piperidone. Its production often involves catalytic hydrogenation or reductive amination processes, which are well-documented in chemical literature.
4-Aminopiperidine dihydrochloride falls under the category of piperidine derivatives, which are cyclic amines characterized by a six-membered ring containing one nitrogen atom. Its systematic name is piperidin-4-amine hydrochloride, and it is identified by the CAS number 35621-01-3.
The synthesis of 4-Aminopiperidine dihydrochloride can be approached through several methods:
In industrial settings, large-scale production typically employs high-pressure hydrogen gas along with metal catalysts such as palladium or platinum. This process allows for efficient conversion of nitro or carbonyl precursors into the desired amine product, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.
The molecular formula for 4-Aminopiperidine dihydrochloride is . The compound features a piperidine ring with an amino group located at the fourth carbon position.
4-Aminopiperidine dihydrochloride can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for compounds derived from 4-Aminopiperidine dihydrochloride often involves interaction with biological targets such as enzymes or receptors. For instance, its derivatives have been explored for their antifungal properties, where they inhibit sterol biosynthesis by targeting specific enzymes involved in fungal cell membrane formation.
4-Aminopiperidine dihydrochloride appears as a white crystalline solid. It is soluble in water due to its ionic nature when dissolved.
The chemical properties include:
Relevant data include:
4-Aminopiperidine dihydrochloride serves multiple roles in scientific research:
The enantioselective synthesis of 4-aminopiperidine derivatives has been significantly advanced through biocatalytic transamination strategies, offering an eco-compatible route to chiral building blocks. This approach leverages engineered transaminase enzymes to catalyze the stereoselective amination of 4-oxopiperidine-3-carboxylate precursors, enabling access to enantiomerically pure (R)- and (S)-configured products. The reaction operates under mild aqueous conditions (pH 7.0-8.5, 25-37°C) and typically employs pyridoxal-5'-phosphate (PLP) as a cofactor, with alanine serving as the amine donor. Key to the process's industrial viability is enzyme immobilization on silica or polymer supports, which enhances operational stability and allows for catalyst recycling (5-10 cycles without significant activity loss). The biocatalytic route achieves exceptional enantiomeric excess (ee > 99%) for both enantiomers, addressing a critical challenge in pharmaceutical synthesis where stereochemistry dictates biological activity. Post-transamination, the free amine is converted to the stable dihydrochloride salt through HCl gas treatment in ethanol, facilitating isolation and storage [10].
Table 1: Biocatalytic Transamination Performance Metrics
Substrate | Enzyme Variant | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
4-Oxo-piperidine-3-carboxylate | ATA-117 | 30 | 24 | >99 (R) | 85 |
N-Boc-4-piperidone | Codexis® TA-134 | 37 | 48 | >99 (S) | 78 |
1-Benzyl-4-piperidone | ChiroTech™ TransAmin | 25 | 36 | >99 (R) | 82 |
The Ugi four-component reaction (Ugi-4CR) has emerged as a powerful tool for constructing structurally diverse piperidine-carboxylic acid frameworks bearing 4-aminopiperidine cores. This single-pot condensation reaction strategically combines 4-isocyanopiperidine, aldehydes (aromatic/aliphatic), amines (primary/secondary), and carboxylic acids to generate complex peptidomimetics with high atom economy. The reaction proceeds through a sequence involving iminium ion formation (from aldehyde and amine), nitrilium ion intermediate (via isocyanide attack), and culminates in a Mumm rearrangement to yield α-acylamino carboxamide derivatives. Solvent choice critically influences both reaction rate and diastereoselectivity: Polar protic media (methanol, trifluoroethanol) accelerate iminium formation but may erode stereocontrol, while aprotic solvents (DCM, THF) favor stereoselectivity at the expense of longer reaction times (12-48 hours). The carboxylic acid component serves dual roles as a reactant and proton source, with electron-deficient acids (e.g., trifluoroacetic acid) accelerating the Mumm rearrangement. This methodology efficiently generates libraries of functionalized piperidines featuring pharmacophoric elements like benzimidazole, indole, and pyridine moieties directly appended to the core structure [3] [10].
Table 2: Ugi-4CR Derivatives from 4-Isocyanopiperidine
Carboxylic Acid | Aldehyde | Amine | Product Structure | Yield (%) |
---|---|---|---|---|
Acetic acid | Benzaldehyde | Aniline | N-(1-(4-aminopiperidin-4-yl)-2-phenylacetyl)benzamide | 65 |
Chloroacetic acid | p-Fluorobenzaldehyde | Cyclohexylamine | 2-Chloro-N-(1-(4-aminopiperidin-4-yl)-2-(4-fluorophenyl)acetamide | 72 |
Fmoc-protected glycine | Isovaleraldehyde | Benzylamine | Fmoc-Gly-N-(1-(4-aminopiperidin-4-yl)-3-methylbutanamide | 58 |
The Curtius rearrangement provides a robust route to piperazino-piperidine architectures – privileged scaffolds in neuropharmacology. The synthesis commences with N-Boc-4-piperidone, which undergoes Wittig olefination to install an allyl chain at the 4-position. Subsequent hydroboration-oxidation yields the primary alcohol, converted to the carboxylic acid via Jones oxidation. The pivotal Curtius step involves treating the acid with diphenylphosphoryl azide (DPPA) in refluxing toluene, generating an acyl azide that spontaneously rearranges to the isocyanate intermediate. Nucleophilic trapping with piperazine or N-methylpiperazine provides the urea-linked piperazino-piperidine precursor. Critical to high yield (75-85%) is strict temperature control during azide formation (0-5°C) and rearrangement (80-110°C). The Boc group is then selectively cleaved with HCl/dioxane, precipitating the target piperazino-piperidine dihydrochloride salt. This methodology enables precise installation of diverse piperazine substituents while maintaining the 4-aminopiperidine core's integrity, facilitating the synthesis of analogs for structure-activity relationship (SAR) studies [7].
Table 3: Curtius Rearrangement Parameters for Core Synthesis
Carboxylic Acid Precursor | Azidation Agent | Rearrangement Temp (°C) | Nucleophile | Piperazino-Piperidine Yield (%) |
---|---|---|---|---|
1-Boc-4-(3-carboxypropyl)piperidine | DPPA | 80 | Piperazine | 78 |
1-Cbz-4-(2-carboxyethyl)piperidine | DPPA | 100 | N-Methylpiperazine | 82 |
1-Boc-4-(4-carboxybutyl)piperidine | DPPA | 110 | Homopiperazine | 75 |
Reductive amination stands as the most operationally simple method for introducing N-alkyl substituents onto the 4-aminopiperidine core. The process involves condensation of 4-aminopiperidine with aldehydes or ketones (aliphatic/aromatic) in the presence of borohydride reducing agents, forming secondary or tertiary amines with high efficiency. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) emerges as the optimal system, particularly for sterically hindered ketones, offering superior chemoselectivity and functional group tolerance (preserving esters, nitriles, and aryl halides). The reaction proceeds via a transient iminium ion that undergoes hydride reduction, with acetic acid serving as a mild proton source to accelerate imine formation. For pharmaceutical applications, N-dodecyl derivatives demonstrate remarkable antifungal activity, attributed to optimal lipophilicity for membrane interaction. The reaction accommodates diverse carbonyl partners: Linear alkyl aldehydes (C₈-C₁₈) afford antifungal agents, while aryl aldehydes (e.g., p-fluorobenzaldehyde) yield candidates for receptor-targeted therapeutics. Post-reduction, hydrochloride salt formation occurs via ethereal HCl treatment, enhancing crystallinity and stability [6] [9].
Table 4: Structure-Activity Relationships of N-Alkylated Derivatives
Carbonyl Partner | Reducing Agent | N-Substituent | Biological Activity (MIC, µg/mL) |
---|---|---|---|
Dodecanal | NaBH(OAc)₃ | Dodecyl | Antifungal (C. albicans: 1.5) |
p-Fluorobenzaldehyde | NaBH₃CN | 4-Fluorobenzyl | Dopamine D4 receptor binding (Ki: 12 nM) |
3-Phenylpropanal | NaBH(OAc)₃ | 3-Phenylpropyl | σ1 Receptor agonist (EC50: 8 nM) |
Solid-phase peptide synthesis (SPPS) enables precise construction of 4-aminopiperidine-peptide conjugates for diagnostic and targeted therapeutic applications. The 4-aminopiperidine moiety is typically incorporated as a C-terminal building block on acid-labile resins (e.g., Wang or Rink amide MBHA). Following Fmoc-based elongation of the peptide sequence, critical chemoselective conjugation strategies are employed: Maleimide-thiol coupling links cysteine-containing peptides to 5'-thiol-modified oligonucleotides, while copper-catalyzed azide-alkyne cycloaddition (CuAAC) connects alkyne-functionalized piperidines to azide-bearing peptides. The presence of multiple arginine residues in antigenic peptides (e.g., citrullinated fibrin/filaggrin peptides for rheumatoid arthritis diagnostics) necessitates orthogonal protection – di-Fmoc-arginine or ornithine-to-arginine conversion post-synthesis prevents undesired side reactions during piperidine conjugation. Cleavage from the resin employs TFA cocktails (TFA/H2O/TIS 95:2.5:2.5), simultaneously removing acid-labile protecting groups while preserving the acid-stable piperidine dihydrochloride moiety. Purification via reversed-phase HPLC yields conjugates with >95% homogeneity, confirmed by LC-MS analysis. These hybrids exploit the oligonucleotide component for DNA-directed immobilization on biosensors, positioning the 4-aminopiperidine-linked epitopes for optimal antibody binding [5] [7].
Table 5: Solid-Phase Conjugation Platforms
Resin/Linker | Peptide Sequence | Conjugation Chemistry | Conjugate Yield (%) | Application Target |
---|---|---|---|---|
Rink amide MBHA | [Cit630]α-fibrin(617-631) | Maleimide-thiol | 68 | ACPA detection in RA |
Wang resin | Cyclo[Cys306,319, Cit312]filaggrin(304-324) | CuAAC (alkyne-azide) | 52 | Multiplexed ACPA assays |
Sieber amide | Fmoc-Arg(Pbf)-Gly-Asp(OBu)-OH | NHS ester acylation | 75 | Targeted integrin ligands |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7